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Compound Name: rac S 33138

CAS No.: 220647-56-3

Cat. No.: B108224

Get Quote

Application Note: Optimizing Novel Object Recognition (NOR) Assays with rac-S-33138

Abstract
This technical guide details the protocol for utilizing rac-S-33138 (S33138), a preferential

dopamine D3 receptor antagonist, to evaluate cognitive enhancement in rodent models. Unlike

non-selective antipsychotics, S33138 improves cognitive performance without inducing

extrapyramidal side effects. This note focuses on the Novel Object Recognition (NOR) test,

specifically the reversal of delay-induced or scopolamine-induced amnesia, providing a

validated framework for investigating therapeutic interventions in schizophrenia-associated

cognitive impairment (CIAS).

Introduction & Mechanism of Action
Cognitive deficits in schizophrenia are poorly treated by current D2-preferring antipsychotics.

rac-S-33138 represents a class of "optimized" antagonists with high affinity for the dopamine

D3 receptor (pK_i ≈ 8.7) and roughly 25-fold selectivity over D2 receptors.[1][2]
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D3 Blockade: Antagonism of presynaptic D3 autoreceptors and postsynaptic heteroreceptors

in the Prefrontal Cortex (PFC) and Hippocampus disinhibits the release of acetylcholine

(ACh) and dopamine.

Cholinergic Modulation: Enhanced frontocortical ACh efflux is directly correlated with

improved attentional set-shifting and object recognition memory.

Signal Transduction: D3 blockade modulates the ERK (extracellular signal-regulated kinase)

pathway, promoting long-term potentiation (LTP) essential for memory consolidation.

Figure 1: Signaling Pathway & Mechanism
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Caption: Mechanism of rac-S-33138. Blockade of D3 receptors disinhibits cholinergic and

dopaminergic transmission in the PFC, facilitating synaptic plasticity.
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Compound: rac-S-33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-

c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide]) Molecular Weight: ~401.5 g/mol (base)

Solubility & Vehicle Preparation
For in vivo administration, proper solubility is critical to ensure bioavailability and reduce

injection site irritation.

Primary Vehicle (Preferred): 0.9% Sterile Saline.[3]

S33138 is generally soluble in saline at the low concentrations required for cognitive

testing (0.1 - 0.63 mg/mL).

Protocol: Weigh the required amount of powder. Add 0.9% saline gradually while

vortexing. If necessary, sonicate for 5–10 minutes at 30°C.

Alternative Vehicle (For higher stocks): 5% DMSO / 5% Tween 80 / 90% Saline.

Dissolve powder in 100% DMSO first (5% of final volume).

Add Tween 80 (5% of final volume) and vortex.

Slowly add warm saline (90% of final volume) under constant agitation to prevent

precipitation.

Storage: Store solid powder at -20°C, desiccated and protected from light. Freshly prepare

solutions on the day of the experiment.

Experimental Protocol: Novel Object Recognition
(NOR)
This protocol describes the "Reversal of Delay-Induced Impairment" model. Normal rats

naturally forget objects after a long delay (e.g., 24 hours). S33138 is tested for its ability to

restore recognition memory after this delay.

Animals[1][3][4][5][6][7][8]
Species: Adult male Wistar or Lister Hooded rats (250–350 g).
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Housing: Pair-housed, reversed light/dark cycle (testing during dark phase).

Handling: Handle animals daily for 3 days prior to habituation to reduce stress-induced

artifacts.

Dosing Strategy
Route: Subcutaneous (s.c.) injection.[4]

Volume: 1 mL/kg (standardized).

Timing: 30 minutes prior to the Acquisition Trial (T1).

Rationale: Administering pre-T1 influences encoding and consolidation.

Dose Range:

Low (Ineffective): 0.04 mg/kg

Effective Window: 0.16 – 0.63 mg/kg (Optimal for cognitive enhancement)

High (Sedative/Non-specific): > 2.5 mg/kg (Avoid; may induce catalepsy or D2-mediated

sedation).

Step-by-Step Procedure
Phase 1: Habituation (Days 1-2)

Place the rat in the empty open-field arena (e.g., 60 x 60 x 40 cm, matte black/grey) for 10–

15 minutes.

Ensure the arena is cleaned with 70% ethanol between animals to eliminate olfactory cues.

Phase 2: Acquisition / Sample Phase (T1) (Day 3)

Drug Administration: Inject rac-S-33138 (or vehicle) s.c. 30 minutes before the trial.[1]

Setup: Place two identical objects (A1 and A2) in symmetrical positions (e.g., 10 cm from

walls).
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Exploration: Introduce the rat facing the wall opposite the objects. Allow 3–5 minutes of

exploration.

Criteria: Exploration is defined as sniffing or touching the object with the nose (< 2 cm).

Climbing or sitting on the object does not count.

Exclusion: Rats exploring < 10 seconds total are excluded.

Phase 3: Retention Interval (Delay)

Duration: 24 hours.[1][3]

Note: A 24h delay typically results in a Discrimination Index (DI) near 0 (chance level) in

vehicle-treated rats, providing a baseline to detect improvement.

Phase 4: Retrieval / Choice Phase (T2) (Day 4)

Setup: Place one copy of the familiar object (A3) and one novel object (B1) in the same

positions.

Exploration: Allow the rat to explore for 3–5 minutes.

Recording: Video track the time spent exploring the Familiar (

) and Novel (

) objects.

Figure 2: Experimental Workflow
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Caption: NOR Timeline. Drug is administered prior to encoding (T1) to enhance consolidation

during the long delay.

Data Analysis & Interpretation
Calculate the Discrimination Index (DI) to quantify memory performance.

Interpretation Table:

Metric Vehicle (24h Delay)
S33138 (0.63
mg/kg)

Interpretation

DI Value ~0.0 to 0.1 0.3 to 0.5

Positive value

indicates preference

for novelty (memory

retention).[1]

Exploration Ratio ~50% Novel >60-70% Novel

Significant reversal of

delay-induced

forgetting.

Total Exploration Variable Unchanged

Ensures drug did not

cause sedation or

motor impairment.

Statistical Validation:

Compare raw exploration times (

vs

) using a Paired t-test within groups.

Compare DI across groups using One-way ANOVA followed by Dunnett’s post-hoc test.

Troubleshooting & Controls
Sedation Check: If total exploration time (
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) in T2 is significantly lower in the drug group, the dose is too high (>2.5 mg/kg) or the animal
is sedated. Reduce dose to 0.16 mg/kg.

Side Bias: If a rat spends >70% of time on one side of the arena regardless of the object,

exclude the animal.

Positive Control: Use Donepezil (1-3 mg/kg) or Prucalopride as a reference standard for

cognitive enhancement if validation is required.

Scopolamine Model: Alternatively, induce amnesia with Scopolamine (0.5 - 1.0 mg/kg i.p.)

administered 30 min before T1. Co-administer S33138 to test reversal of cholinergic

blockade.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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